molecular formula C12H9N3OS B14952944 (5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14952944
M. Wt: 243.29 g/mol
InChI Key: MTEFNPNSGOOALH-POHAHGRESA-N
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Description

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenylmethylidene group attached to the triazole ring. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the triazolothiazole ring system. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is similar to other triazolothiazole compounds, such as:

Uniqueness

The uniqueness of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the 4-methylphenyl group can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C12H9N3OS/c1-8-2-4-9(5-3-8)6-10-11(16)15-12(17-10)13-7-14-15/h2-7H,1H3/b10-6-

InChI Key

MTEFNPNSGOOALH-POHAHGRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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